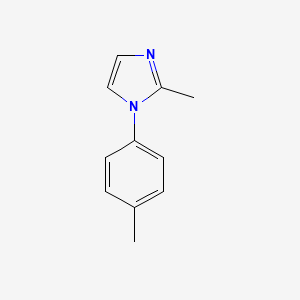
2-Methyl-1-(p-tolyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(p-tolyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a methyl group at the 2-position and a p-tolyl group (a benzene ring with a methyl group at the para position) attached to the nitrogen at the 1-position. Imidazoles are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(p-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of p-toluidine with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Methyl-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
- p-Toluic acid or p-tolualdehyde.
Reduction: Dihydroimidazole derivatives.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
科学的研究の応用
2-Methyl-1-(p-tolyl)-1H-imidazole has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.
類似化合物との比較
Similar Compounds
1-Methylimidazole: Lacks the p-tolyl group, making it less hydrophobic.
2-Phenylimidazole: Contains a phenyl group instead of a p-tolyl group, affecting its reactivity and biological activity.
4-Methylimidazole: The methyl group is at the 4-position, altering its chemical properties.
Uniqueness
2-Methyl-1-(p-tolyl)-1H-imidazole is unique due to the presence of both a methyl group and a p-tolyl group, which influence its chemical reactivity and potential biological activities. The combination of these substituents can enhance its solubility in organic solvents and its ability to interact with biological targets.
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
2-methyl-1-(4-methylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2/c1-9-3-5-11(6-4-9)13-8-7-12-10(13)2/h3-8H,1-2H3 |
InChIキー |
BATXAIJIKUOJMN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=CN=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


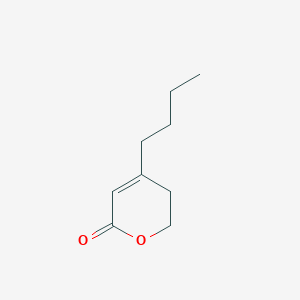


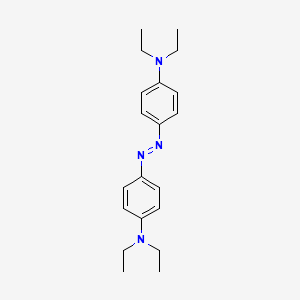
![(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14140676.png)
![3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14140684.png)
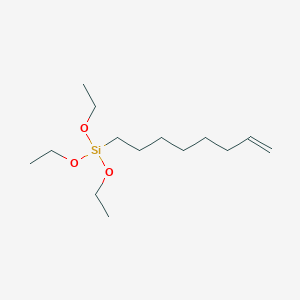
![Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate](/img/structure/B14140714.png)
![1-(2,4-dinitrophenyl)-2-[10-(4-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14140722.png)
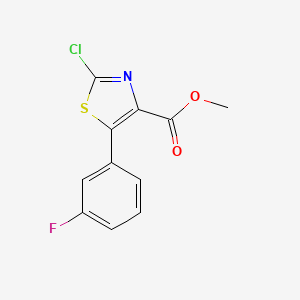
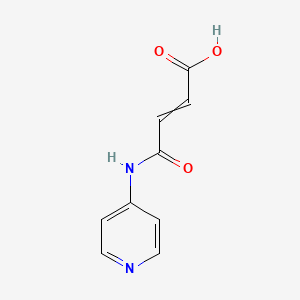
![Trimethyl[(4-methylphenyl)methoxy]silane](/img/structure/B14140748.png)
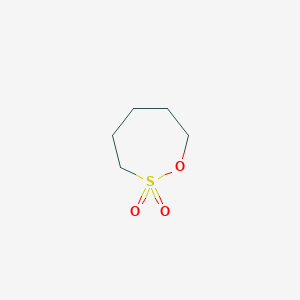
![5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14140758.png)
